molecular formula C21H22N2O2 B2611852 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide CAS No. 851407-46-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

Cat. No. B2611852
M. Wt: 334.419
InChI Key: RLMBABFKLPOXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide” is characterized by a quinolin-3-yl group attached to a benzamide group via an ethyl linker . The quinolin-3-yl group contains a 7,8-dimethyl-2-oxo-1,2-dihydroquinoline moiety, and the benzamide group contains a 2-methylbenzamide moiety .

Scientific Research Applications

Antimicrobial and Environmental Detoxification

Parabens, which share a structural relation to quinoline derivatives through their use of benzoic acid esters, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens, including methylparaben and propylparaben, are always present at low concentration levels in effluents of wastewater treatment plants. They are considered emerging contaminants due to their continuous introduction into the environment and potential as weak endocrine disrupter chemicals (Haman et al., 2015).

Anticancer and Neuroprotective Applications

Tetrahydroisoquinolines, possessing a fused quinoline structure, have shown promise in therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders. These compounds have been synthesized for various therapeutic activities, indicating a broad spectrum of potential medical applications (Singh & Shah, 2017).

Antioxidant Activity

Quinoline derivatives have been investigated for their antioxidant activity. The study of antioxidants is significant across various fields, including food engineering, medicine, and pharmacy. Assays based on the transfer of hydrogen atoms or electrons are used to determine the antioxidant capacity of compounds, including quinoline derivatives, highlighting their potential in mitigating oxidative stress and related diseases (Munteanu & Apetrei, 2021).

Novel Drug Discovery

Research into naturally occurring plant isoquinoline N-oxide alkaloids has shown over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These findings emphasize the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery, suggesting a potential area of application for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide in exploring new therapeutic agents (Dembitsky et al., 2015).

Safety And Hazards

The safety and hazards associated with “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-8-9-16-12-17(20(24)23-19(16)15(13)3)10-11-22-21(25)18-7-5-4-6-14(18)2/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBABFKLPOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide

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